molecular formula C18H19ClN2O2 B6715964 N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide

Cat. No.: B6715964
M. Wt: 330.8 g/mol
InChI Key: FTFXSUHRTOOFFD-OAHLLOKOSA-N
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Description

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an amino group, a chlorophenyl group, and a dimethylbenzamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-11-5-3-6-12(2)17(11)18(23)21-15(10-16(20)22)13-7-4-8-14(19)9-13/h3-9,15H,10H2,1-2H3,(H2,20,22)(H,21,23)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFXSUHRTOOFFD-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(CC(=O)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)N[C@H](CC(=O)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 2,6-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-[(1R)-3-amino-1-(4-chlorophenyl)-3-oxopropyl]-2,6-dimethylbenzamide: Differing by the position of the chlorine atom on the phenyl ring.

    N-[(1R)-3-amino-1-(3-bromophenyl)-3-oxopropyl]-2,6-dimethylbenzamide: Differing by the halogen atom on the phenyl ring.

    N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-2,4-dimethylbenzamide: Differing by the position of the methyl groups on the benzamide moiety.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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